Aficamten - 2364554-48-1

Aficamten

Catalog Number: EVT-8330157
CAS Number: 2364554-48-1
Molecular Formula: C18H19N5O2
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of aficamten involves several key steps that facilitate the formation of its complex molecular structure. Initial steps include the protection of functional groups, followed by the introduction of critical moieties through various chemical reactions.

  1. Key Synthetic Steps:
    • The synthesis begins with the protection of the amine group using benzyloxycarbonyl (Cbz) protection.
    • Subsequent steps involve cyclization reactions and acylation processes to build the core structure.
    • The final product is obtained through deprotection and purification methods, ensuring high yield and purity suitable for clinical use .
  2. Technical Details:
    • The synthetic route is designed to allow rapid exploration of structure-activity relationships (SAR), enabling modifications that enhance drug-like properties.
    • Techniques such as reductive amination, cyanation, and the incorporation of oxadiazole rings are employed to achieve the desired molecular architecture .
Molecular Structure Analysis

Aficamten's molecular structure is characterized by its unique arrangement of atoms that facilitate its function as a cardiac myosin inhibitor.

  • Molecular Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: Approximately 318.36 g/mol
  • Structural Features:
    • Aficamten contains an indoline core linked to a pyrazole and oxadiazole moiety.
    • The compound's design allows it to bind selectively to cardiac myosin at an allosteric site, which is crucial for its mechanism of action .
Chemical Reactions Analysis

Aficamten undergoes several key chemical reactions during its synthesis and metabolic processing:

  1. Synthesis Reactions:
    • Cyclization with propionyl chloride forms critical intermediates.
    • Acylation reactions are employed to introduce various substituents that enhance pharmacological activity.
  2. Metabolic Reactions:
    • In vivo, aficamten is metabolized predominantly by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.
    • Understanding these metabolic pathways is essential for predicting drug interactions and optimizing dosing regimens in clinical settings .
Mechanism of Action

The mechanism by which aficamten exerts its therapeutic effects involves:

  • Binding to Cardiac Myosin: Aficamten binds selectively to cardiac myosin at an allosteric site, preventing it from transitioning into a force-producing state during contraction. This action reduces the number of active actin-myosin cross bridges, thereby decreasing myocardial contractility.
  • Impact on Cardiac Function: By modulating myosin activity, aficamten effectively alleviates symptoms associated with HCM, such as left ventricular outflow tract obstruction and associated heart failure symptoms .
Physical and Chemical Properties Analysis

Aficamten exhibits several notable physical and chemical properties:

  • Solubility: Aficamten is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile but has limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for maintaining efficacy during storage and administration.
  • Pharmacokinetics: In clinical trials, aficamten showed a terminal half-life conducive to once-daily dosing regimens, achieving steady-state concentrations within two weeks .
Applications

Aficamten is primarily being investigated for its applications in treating hypertrophic cardiomyopathy. Clinical studies have demonstrated its potential to significantly reduce left ventricular outflow tract gradients and improve patient-reported outcomes related to heart failure symptoms.

  1. Clinical Trials: Aficamten has been evaluated in multiple phases of clinical trials, including Phase 2 studies that assess its efficacy in symptomatic HCM patients.
  2. Future Directions: Ongoing research aims to further elucidate its long-term safety profile, optimal dosing strategies, and potential applications in other forms of heart disease characterized by hypercontractility .
Introduction to Aficamten in the Context of Hypertrophic Cardiomyopathy Pathophysiology

Molecular Basis of Hypertrophic Cardiomyopathy: Sarcomere Hypercontractility and Myosin Dysregulation

Hypertrophic cardiomyopathy is an autosomal dominant disorder primarily caused by mutations in genes encoding sarcomeric proteins, with β-cardiac myosin (MYH7) and cardiac myosin-binding protein C (MYBPC3) accounting for approximately 50% of familial cases [1]. These genetic alterations drive a pathophysiological hallmark of hypertrophic cardiomyopathy: hypercontractility of the cardiac sarcomere. At the molecular level, mutations destabilize the auto-inhibited "super-relaxed" state of myosin, increasing the number of myosin heads available to form actin-cross-bridges during each cardiac cycle [1] [5]. This results in excessive adenosine triphosphatase (ATPase) activity, accelerated adenosine triphosphate hydrolysis, and heightened force generation [1].

The biomechanical consequences of this dysregulation include:

  • Left ventricular outflow tract obstruction: Asymmetric septal hypertrophy combined with systolic anterior motion of the mitral valve, occurring in 70% of hypertrophic cardiomyopathy patients [1] [4].
  • Diastolic dysfunction: Impaired ventricular filling due to reduced compliance and myocardial fibrosis [1].
  • Myocardial oxygen supply-demand mismatch: Hypercontractility elevates energy consumption, promoting ischemia and arrhythmogenesis [5].

Preclinical models demonstrate that hypertrophic cardiomyopathy-associated mutations (e.g., R403Q in MYH7) increase actin-activated ATPase activity by 20-40%, directly correlating with clinical severity [1]. This molecular pathophysiology establishes cardiac myosin as a rational therapeutic target for precision pharmacological intervention.

Table 1: Pathophysiological Consequences of Sarcomere Hypercontractility in Hypertrophic Cardiomyopathy

Molecular DysfunctionTissue-Level EffectClinical Manifestation
Increased actin-myosin cross-bridgesHyperdynamic systolic functionLeft ventricular outflow tract obstruction
Impaired myosin "super-relaxed" stateReduced diastolic complianceExercise intolerance, dyspnea
Elevated ATP consumptionMyocyte energy depletionAngina, arrhythmias
Secondary fibrosis and remodelingElectrophysiological heterogeneitySudden cardiac death risk

Evolution of Cardiac Myosin Inhibitors: From Mavacamten to Second-Generation Agents

The development of cardiac myosin inhibitors represents a paradigm shift from symptomatic management to targeted pathophysiology correction in hypertrophic cardiomyopathy. Mavacamten, the first-in-class agent, demonstrated proof-of-concept by:

  • Allosterically inhibiting cardiac myosin ATPase activity
  • Reducing actin-myosin cross-bridge kinetics [1]
  • Improving exercise capacity in the pivotal EXPLORER-HCM trial [1]

However, mavacamten exhibits pharmacological limitations:

  • Extended half-life (7–9 days): Requires 6 weeks to achieve steady-state concentrations, complicating dose titration [1].
  • Pronounced drug-drug interactions: Metabolized primarily via cytochrome P450 (CYP) 2C19 and CYP3A4, necessitating restrictions on concomitant medications (e.g., proton pump inhibitors, oral contraceptives) [1].
  • Steep exposure-response relationship: Narrow therapeutic window increases risk of excessive contractility suppression [3].

Aficamten (CK-274) emerged from a structure-based drug design initiative to overcome these limitations. Key engineering advances include:

  • Distinct binding site: Co-crystallization studies at 2.33 Å resolution reveal aficamten binds an allosteric pocket in the cardiac myosin catalytic domain distinct from mavacamten’s binding site (Figure 2) [1]. This stabilizes an entirely different conformational state—the pre-powerstroke state—preventing myosin from entering force-generating conformations [1].
  • Optimized pharmacokinetics: Engineered for:
  • Shorter half-life (≈2–3 days), enabling faster steady-state attainment (within 2 weeks)
  • Reduced CYP inhibition potential, broadening compatibility with concomitant medications [1] [3]
  • Shallow exposure-response curve, permitting flexible dosing without compromising safety margins [3]
  • Enhanced selectivity profile: Exhibits 6.5-fold greater potency for cardiac/slow skeletal muscle myosin (IC₅₀ = 1.26 μM) over fast skeletal myosin (IC₅₀ = 6.52 μM) and negligible activity against smooth muscle myosin (IC₅₀ »40 μM) (Figure 1) [1]. This minimizes off-target vasodilatory effects that could confound hemodynamic assessments.

Table 2: Pharmacological Comparison of Cardiac Myosin Inhibitors

PropertyMavacamtenAficamtenClinical Advantage of Aficamten
Molecular TargetCardiac myosin (allosteric site 1)Cardiac myosin (allosteric site 2)Novel mechanism avoiding cross-resistance
ATPase Inhibition IC₅₀0.47–0.56 µM0.96–1.26 µMRetains efficacy with wider safety margin
Half-life7–9 days2–3 daysFaster titration (2 weeks to steady-state)
CYP MetabolismStrong CYP2C19/3A4 dependenceReduced CYP interactionsFewer drug interaction restrictions
Exposure-ResponseSteepShallowLower risk of oversuppression of left ventricular ejection fraction

Clinical validation of aficamten’s design emerged from the SEQUOIA-Hypertrophic Cardiomyopathy trial, where 68% of patients achieved complete hemodynamic response (vs. 7% with placebo; p<0.001), and 88% of candidates became ineligible for septal reduction therapy [6]. The ongoing MAPLE-Hypertrophic Cardiomyopathy trial directly compares aficamten against metoprolol as first-line monotherapy, potentially redefining treatment hierarchies [7]. Additionally, pharmacokinetic studies in Chinese populations confirm comparable profiles to Western cohorts, supporting global applicability [8].

The structural rationale for aficamten’s differentiation lies in its biochemical stabilization of the weak actin-binding state. By slowing phosphate release from the myosin active site, it prolongs the non-force-generating state of the myosin head [1] [2]. This contrasts with mavacamten’s primary effect on accelerating phosphate release kinetics, demonstrating how distinct molecular interactions achieve complementary therapeutic outcomes within the same target class.

Properties

CAS Number

2364554-48-1

Product Name

Aficamten

IUPAC Name

N-[(1R)-5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl]-1-methylpyrazole-4-carboxamide

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C18H19N5O2/c1-3-16-21-17(22-25-16)12-4-6-14-11(8-12)5-7-15(14)20-18(24)13-9-19-23(2)10-13/h4,6,8-10,15H,3,5,7H2,1-2H3,(H,20,24)/t15-/m1/s1

InChI Key

IOVAZWDIRCRMTM-OAHLLOKOSA-N

SMILES

CCC1=NC(=NO1)C2=CC3=C(C=C2)C(CC3)NC(=O)C4=CN(N=C4)C

Canonical SMILES

CCC1=NC(=NO1)C2=CC3=C(C=C2)C(CC3)NC(=O)C4=CN(N=C4)C

Isomeric SMILES

CCC1=NC(=NO1)C2=CC3=C(C=C2)[C@@H](CC3)NC(=O)C4=CN(N=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.